molecular formula C20H24FN3O2S B2630692 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428351-75-0

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2630692
CAS No.: 1428351-75-0
M. Wt: 389.49
InChI Key: ZUJQAMTXBDSYOF-UHFFFAOYSA-N
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Description

“N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide” is a chemical compound. It appears to contain a fluorine atom, a methyl group, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring and the piperidine ring could impart particular structural characteristics .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific molecular structure. The presence of the fluorine atom, for example, could make it more reactive. The thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. The presence of the fluorine atom, for example, could affect its polarity and therefore its solubility in different solvents .

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Food Consumption

Research demonstrates the potential of selective orexin-1 receptor (OX1R) antagonists in mitigating compulsive food consumption. One study evaluated the effects of various OX1R and OX2R antagonists, including SB-649868 and GSK1059865, in a binge eating model in female rats. These compounds significantly reduced binge eating of highly palatable food without affecting standard food intake, highlighting a crucial role for OX1R mechanisms in compulsive eating behaviors. This suggests that targeting OX1R could offer a novel approach to treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

PET Radiotracers for CB1 Cannabinoid Receptors

A study on the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging revealed the feasibility of using nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This process was utilized to create potential radiotracers, such as [18F]NIDA-42033, for studying CB1 cannabinoid receptors in the brain, contributing valuable tools for neuroscientific research and the exploration of cannabinoid-related therapies (Katoch-Rouse & Horti, 2003).

Combined Analgesic/Neuroleptic Activity in N-Butyrophenone Derivatives

Investigations into N-butyrophenone derivatives with piperidine modifications have explored their dual analgesic and neuroleptic activities. Such compounds exhibit simultaneous interaction with opioid and dopamine receptors, indicating their potential for developing multi-targeted pharmacotherapies. This research not only expands our understanding of receptor interactions but also underscores the potential for creating more effective treatments for pain and psychiatric conditions (Iorio, Reymer, & Frigeni, 1987).

Motilin Receptor Agonism for Gastrointestinal Disorders

The discovery of GSK962040, a novel small molecule motilin receptor agonist, underscores the therapeutic potential for gastrointestinal motility disorders. This compound demonstrates potent agonist activity, enhancing gastric antrum tissue contractions and showcasing a promising pharmacokinetic profile for further development. Such research highlights the ongoing advancements in treatments for gastrointestinal conditions, providing hope for patients with motility disorders (Westaway et al., 2009).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-14-4-5-16(13-17(14)21)23-20(26)19(25)22-8-11-24-9-6-15(7-10-24)18-3-2-12-27-18/h2-5,12-13,15H,6-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJQAMTXBDSYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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